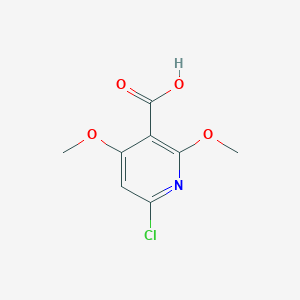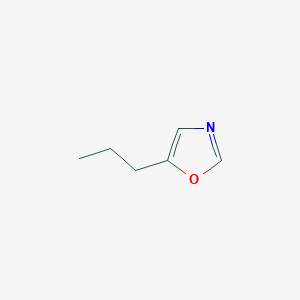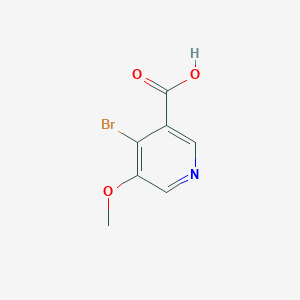
Ammoniumpentabromoiridate(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammoniumpentabromoiridate(III) is a coordination compound with the chemical formula (NH4)2[IrBr5] It is a member of the halometallate family, which consists of metal halide complexes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammoniumpentabromoiridate(III) can be synthesized through the reaction of iridium(III) chloride with ammonium bromide in an aqueous solution. The reaction typically involves the following steps:
- Dissolution of iridium(III) chloride in water.
- Addition of ammonium bromide to the solution.
- Heating the mixture to facilitate the reaction.
- Cooling the solution to precipitate the product.
Industrial Production Methods: Industrial production of Ammoniumpentabromoiridate(III) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, concentration, and reaction time to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions: Ammoniumpentabromoiridate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state iridium compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or bromine.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as phosphines or amines under controlled conditions.
Major Products:
Oxidation: Higher oxidation state iridium bromide complexes.
Reduction: Lower oxidation state iridium bromide complexes.
Substitution: New iridium complexes with substituted ligands.
Aplicaciones Científicas De Investigación
Ammoniumpentabromoiridate(III) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biochemical processes.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Ammoniumpentabromoiridate(III) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can form coordination bonds with these targets, leading to changes in their structure and function. The pathways involved include:
DNA Binding: The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication.
Protein Interaction: It can bind to specific amino acid residues in proteins, altering their activity and function.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Comparación Con Compuestos Similares
Ammoniumpentabromoiridate(III) can be compared with other similar compounds, such as:
Ammoniumhexachloroiridate(III): Similar in structure but contains chloride ligands instead of bromide.
Ammoniumtetrachloroplatinate(II): Contains platinum instead of iridium and has different chemical properties.
Potassiumhexabromoiridate(III): Similar in structure but contains potassium instead of ammonium.
Uniqueness: Ammoniumpentabromoiridate(III) is unique due to its specific ligand environment and the presence of iridium, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
Br5H8IrN2 |
|---|---|
Peso molecular |
627.81 g/mol |
Nombre IUPAC |
diazanium;pentabromoiridium(2-) |
InChI |
InChI=1S/5BrH.Ir.2H3N/h5*1H;;2*1H3/q;;;;;+3;;/p-3 |
Clave InChI |
SDPUDKNSHUQOPG-UHFFFAOYSA-K |
SMILES canónico |
[NH4+].[NH4+].Br[Ir-2](Br)(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


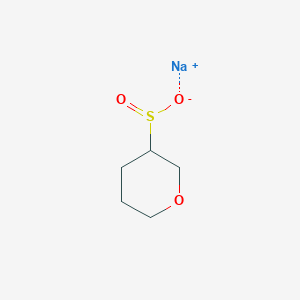
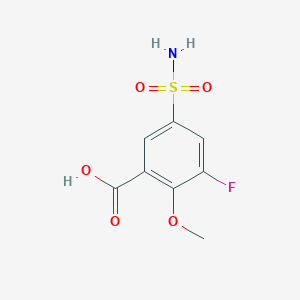

![N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride](/img/structure/B13149178.png)
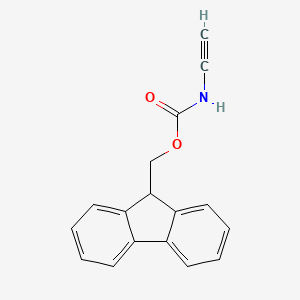
![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)
![6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13149199.png)
